molecular formula C25H15BrO6 B11676216 3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

Cat. No.: B11676216
M. Wt: 491.3 g/mol
InChI Key: SRDHEEJFLPNHMO-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group and multiple hydroxyl and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one typically involves multicomponent reactions. One such method includes the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid in n-PrOH in an undivided cell in the presence of sodium bromide . The reaction conditions are carefully controlled to ensure the formation of the desired product in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and electrochemical synthesis can be scaled up for industrial applications. The use of commercially available reagents and solvents, along with optimized reaction conditions, can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the oxo groups can yield additional hydroxyl groups.

Scientific Research Applications

3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate inflammatory responses by interacting with enzymes and receptors involved in the inflammatory process . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one is unique due to its combination of bromophenyl and chromen-2-one moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H15BrO6

Molecular Weight

491.3 g/mol

IUPAC Name

3-[(4-bromophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C25H15BrO6/c26-14-11-9-13(10-12-14)19(20-22(27)15-5-1-3-7-17(15)31-24(20)29)21-23(28)16-6-2-4-8-18(16)32-25(21)30/h1-12,19,27-28H

InChI Key

SRDHEEJFLPNHMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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